2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile
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Overview
Description
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile include other imidazole derivatives such as:
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
What sets this compound apart from other imidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile |
InChI |
InChI=1S/C7H10N4/c8-2-4-9-3-1-7-5-10-6-11-7/h5-6,9H,1,3-4H2,(H,10,11) |
InChI Key |
WMLQDBFIRTWPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCNCC#N |
Origin of Product |
United States |
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